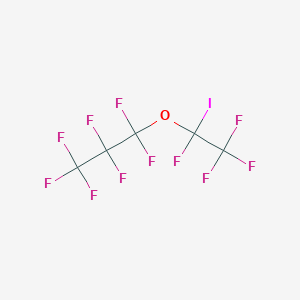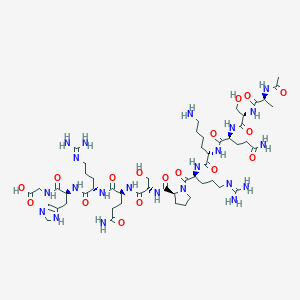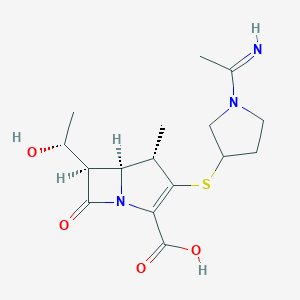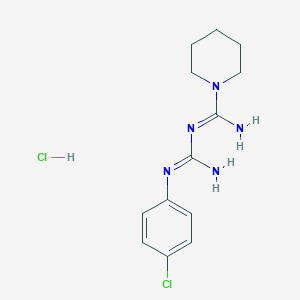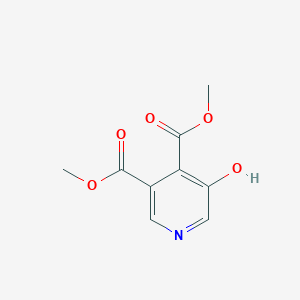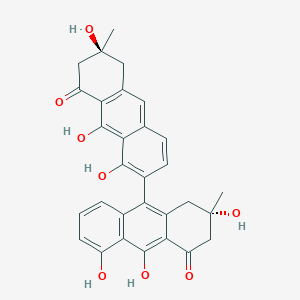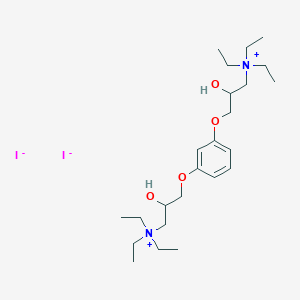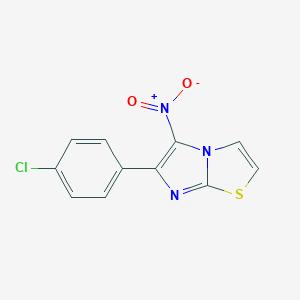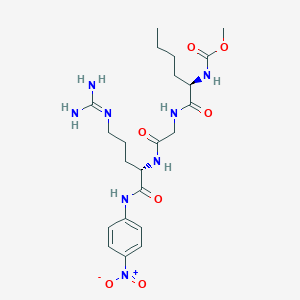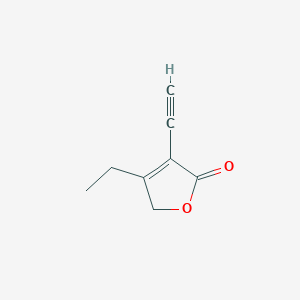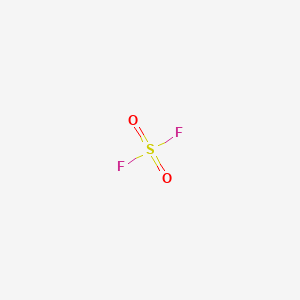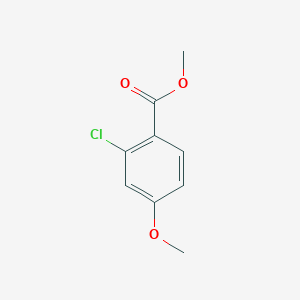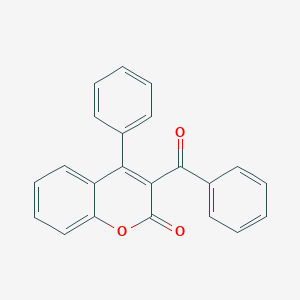
Coumarin, 3-benzoyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-benzoyl-4-phenyl- is a type of organic compound that is widely used in scientific research applications. It is a member of the coumarin family, which is a class of compounds that are known for their diverse biological activities. Coumarin, 3-benzoyl-4-phenyl- is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Coumarin, 3-benzoyl-4-phenyl- is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of enzymes, such as tyrosinase and cyclooxygenase, and the induction of apoptosis in cancer cells. It has also been shown to scavenge free radicals and inhibit lipid peroxidation.
Effets Biochimiques Et Physiologiques
Coumarin, 3-benzoyl-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin, 3-benzoyl-4-phenyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Coumarin, 3-benzoyl-4-phenyl-. One area of interest is its potential use in the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
Conclusion:
Coumarin, 3-benzoyl-4-phenyl- is a versatile organic compound that has been extensively studied for its diverse biological activities. It is synthesized using various methods and has been used in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Coumarin, 3-benzoyl-4-phenyl- for use in various applications.
Méthodes De Synthèse
Coumarin, 3-benzoyl-4-phenyl- can be synthesized using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde and malonic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization in the presence of a dehydrating agent to yield Coumarin, 3-benzoyl-4-phenyl-. Other methods of synthesis include the Perkin reaction, Pechmann condensation, and Wittig reaction.
Applications De Recherche Scientifique
Coumarin, 3-benzoyl-4-phenyl- has been extensively studied for its diverse biological activities. It has been shown to possess antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Coumarin, 3-benzoyl-4-phenyl- has been used in various scientific research studies, including drug discovery, cancer research, and microbiology.
Propriétés
Numéro CAS |
19725-29-2 |
|---|---|
Nom du produit |
Coumarin, 3-benzoyl-4-phenyl- |
Formule moléculaire |
C22H14O3 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
3-benzoyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14O3/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)25-22(20)24/h1-14H |
Clé InChI |
FMCKKHCHCKODSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Synonymes |
3-Benzoyl-4-phenylcoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



